molecular formula C17H15BrCl2N2OS B5042051 N-(2,6-dichlorophenyl)-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

N-(2,6-dichlorophenyl)-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B5042051
M. Wt: 446.2 g/mol
InChI Key: DTBDHOBTBHTZIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the formation of the thiazole ring, which can be achieved through several methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis. The aromatic groups can be added through various substitution reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the thiazole ring might undergo electrophilic aromatic substitution, and the amine group might participate in reactions like acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. Computational methods can also be used to predict some of these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action. It could also involve designing new compounds based on its structure to achieve improved properties or activities .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS.BrH/c1-10-15(11-6-8-12(22-2)9-7-11)20-17(23-10)21-16-13(18)4-3-5-14(16)19;/h3-9H,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBDHOBTBHTZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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